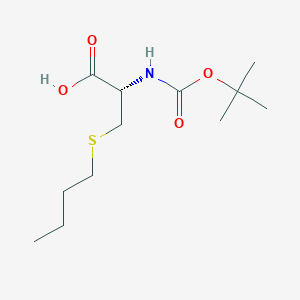
Boc-(S)-butyl-D-Cys
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-(S)-butyl-D-Cys, also known as tert-butoxycarbonyl-(S)-butyl-D-cysteine, is a derivative of cysteine, an amino acid. The Boc group (tert-butoxycarbonyl) is a protective group used in organic synthesis to protect the amino group of amino acids during peptide synthesis. This compound is significant in the field of organic chemistry and biochemistry due to its role in peptide synthesis and its protective properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(S)-butyl-D-Cys typically involves the protection of the amino group of cysteine with the Boc group. This is achieved by reacting cysteine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium bicarbonate. The reaction is carried out under aqueous conditions, and the Boc group is added to the amino group, forming this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and high-yield production. The reaction conditions are optimized to achieve maximum yield and purity of the final product.
化学反応の分析
Types of Reactions
Boc-(S)-butyl-D-Cys undergoes various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: The Boc group is typically removed using trifluoroacetic acid (TFA) under mild acidic conditions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Regeneration of thiols.
Substitution: Removal of the Boc group, yielding free amino groups for further reactions.
科学的研究の応用
Boc-(S)-butyl-D-Cys has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis as a protected amino acid.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of pharmaceuticals and biotechnological products
作用機序
The mechanism of action of Boc-(S)-butyl-D-Cys involves the protection of the amino group, preventing unwanted reactions during peptide synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the amino group. This selective protection and deprotection mechanism is crucial in the synthesis of complex peptides and proteins .
類似化合物との比較
Similar Compounds
Di-tert-butyl dicarbonate (Boc anhydride): Used as a reagent for introducing the Boc group.
tert-Butyl carbamate: Another Boc-protected compound used in organic synthesis
Uniqueness
Boc-(S)-butyl-D-Cys is unique due to its specific structure and the presence of the Boc-protected amino group. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of amino groups are essential. Its stability under basic conditions and ease of removal under acidic conditions make it a valuable tool in organic and peptide chemistry.
特性
分子式 |
C12H23NO4S |
|---|---|
分子量 |
277.38 g/mol |
IUPAC名 |
(2S)-3-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C12H23NO4S/c1-5-6-7-18-8-9(10(14)15)13-11(16)17-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,16)(H,14,15)/t9-/m1/s1 |
InChIキー |
QKKXUPOTWZRRLS-SECBINFHSA-N |
異性体SMILES |
CCCCSC[C@H](C(=O)O)NC(=O)OC(C)(C)C |
正規SMILES |
CCCCSCC(C(=O)O)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



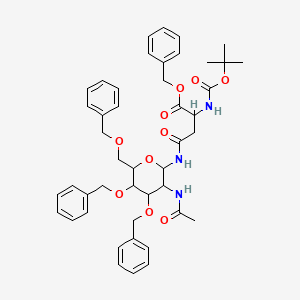
![[2-Fluoro-4-[2-(4-methoxyphenyl)ethynyl]phenyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B13387691.png)
![[[5-(4-Amino-2-keto-pyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-oxido-phosphoryl] hydrogen phosphate](/img/structure/B13387695.png)
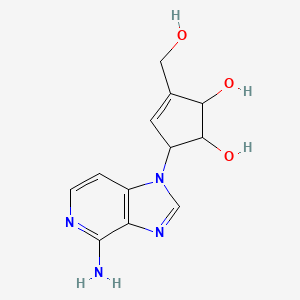
![1-[(Tert-butoxy)carbonyl]-4-(propan-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13387700.png)
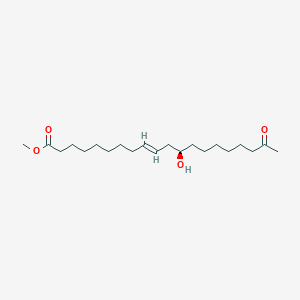
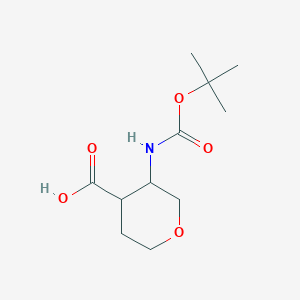

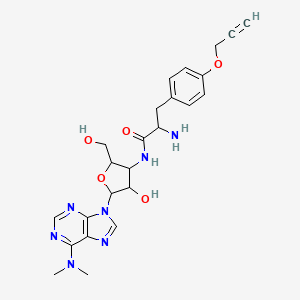
![RuCl(p-cymene)[(S,S)-MsDpen]](/img/structure/B13387733.png)
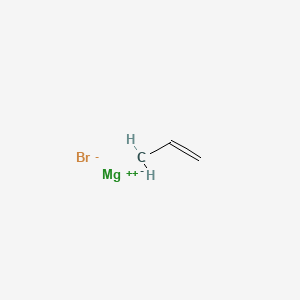
![[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4-dihydroxy-5-methoxybenzoate](/img/structure/B13387750.png)

